molecular formula C5H8F3NO B13526023 1-Amino-5,5,5-trifluoropentan-2-one

1-Amino-5,5,5-trifluoropentan-2-one

Cat. No.: B13526023
M. Wt: 155.12 g/mol
InChI Key: RCYGYTJRFAGAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5,5,5-trifluoropentan-2-one (CAS 203564-84-3 ) is a valuable bifunctional building block in organic synthesis and medicinal chemistry. This compound features both a reactive primary amine and a ketone group, making it a versatile scaffold for constructing more complex molecules. Its primary research value lies in the incorporation of the trifluoromethyl (CF3) group, a moiety known to significantly alter the physicochemical properties of lead compounds, including their metabolic stability, lipophilicity, and bioavailability Source: General principles of fluorine chemistry in drug design . The ketone functionality can act as an electrophile in reactions or be further elaborated, while the amine group allows for amide bond formation or other derivatizations. A key application of this specific α-amino trifluoromethyl ketone is its role as an intermediate in the synthesis of protease inhibitors. Compounds of this class can act as mechanism-based inhibitors for various serine and cysteine proteases, where the electrophilic carbonyl carbon is attacked by the active site nucleophile, forming a stable hemiketal or tetrahedral intermediate that mimics the transition state of peptide hydrolysis Source: Fluorine in medicinal chemistry . Researchers utilize this compound in drug discovery programs aimed at developing novel therapeutic agents for conditions where protease activity is dysregulated. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

1-amino-5,5,5-trifluoropentan-2-one

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)2-1-4(10)3-9/h1-3,9H2

InChI Key

RCYGYTJRFAGAEY-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(=O)CN

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Amino 5,5,5 Trifluoropentan 2 One

Electrophilic Nature of the Trifluoromethyl Ketone Carbonyl.ontosight.aigeorgiasouthern.edu

The trifluoromethyl (CF3) group is a potent electron-withdrawing moiety. ontosight.aigeorgiasouthern.edu Its presence in 1-amino-5,5,5-trifluoropentan-2-one dramatically increases the electrophilicity of the carbonyl carbon. This heightened reactivity, when compared to non-fluorinated ketone counterparts, makes the compound a prime substrate for a variety of chemical transformations, including nucleophilic additions and cycloadditions. ontosight.ai The strong electron-withdrawing nature of the CF3 group alters the chemical and physical properties of the ketone, enhancing its reactivity. ontosight.aigeorgiasouthern.edu

Hydration Equilibrium and Stability Considerations

A notable characteristic of trifluoromethyl ketones (TFMKs) is their tendency to exist in equilibrium with their hydrated forms, known as gem-diols, particularly in aqueous solutions. ic.ac.ukresearchgate.net The powerful electron-withdrawing effect of the trifluoromethyl group destabilizes the carbonyl group, shifting the equilibrium towards the more stable hydrated state. ic.ac.uk This propensity for hydration is a critical factor in the compound's stability and its interactions in biological systems. nih.govbeilstein-journals.org

The stability of the hydrate (B1144303) is further influenced by anomeric effects. In the gem-diol form, stabilizing interactions occur between the lone pairs of the oxygen atoms and the antibonding orbitals of the adjacent C-O and C-CF3 bonds. ic.ac.uk The C-CF3 group acts as a strong acceptor, leading to additional stabilizing anomeric interactions that are not present in non-fluorinated analogues. ic.ac.uk This enhanced stability of the hydrate can prevent metabolic reduction of the ketone to an alcohol, a significant consideration in drug design. nih.gov

The equilibrium between the ketone and its hydrate is sensitive to both substituent effects and the solvent environment. rsc.orgrsc.org While electron-withdrawing groups generally favor hydrate formation, the presence of amino groups with acidic protons can lead to strong hydrogen bonding with solvents like dimethyl sulfoxide (B87167) (DMSO), which can, in turn, affect the hydration equilibrium. rsc.orgrsc.org

Nucleophilic Additions and Condensation Reactions

The highly electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. ontosight.ainih.gov These reactions are fundamental to the synthesis of more complex molecules. Nucleophilic trifluoromethylation of esters, for example, is a common method to produce trifluoromethyl ketones, which are themselves valuable precursors. beilstein-journals.orgnih.govbeilstein-journals.org The reaction often proceeds through a stable tetrahedral intermediate. beilstein-journals.org

Condensation reactions with various nucleophiles are also a key feature of the reactivity of this aminoketone. The primary amine functionality allows for a range of transformations. For instance, reactions with urea (B33335) and thiourea (B124793) can lead to the formation of heterocyclic structures. These reactions are often facilitated by the electrophilic nature of the trifluoromethylated carbonyl group.

Intramolecular Cyclization Pathways Leading to Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino group and a reactive ketone, makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Formation of Chiral Dihydropyrimidinones and Thiones

The reaction of this compound with urea or thiourea and their derivatives can lead to the formation of dihydropyrimidinones and their thio-analogues. These reactions are analogous to the Biginelli reaction. The presence of the trifluoromethyl group can influence the reaction pathway and the properties of the resulting heterocyclic products. The synthesis of such compounds is of significant interest due to the diverse biological activities associated with the dihydropyrimidinone scaffold.

Synthesis of Oxazines and Thiazines

Intramolecular cyclization of this compound can also be exploited to synthesize six-membered heterocycles like oxazines and thiazines. umpr.ac.idnih.gov For example, condensation of the amino group with a suitable three-carbon unit, followed by cyclization involving the ketone, can yield these structures. A novel method for synthesizing 5-trifluoromethyl-1,3-thiazin-4-ones involves the condensation of 2-trifluoromethyl acrylic acid with thioamides. organic-chemistry.org This highlights a straightforward protocol that tolerates various functional groups. organic-chemistry.org The resulting oxazine (B8389632) and thiazine (B8601807) derivatives are valuable scaffolds in medicinal chemistry, known for a range of therapeutic properties including anti-inflammatory and antimicrobial activities. nih.govorganic-chemistry.org

Annulation Reactions and Fused Heterocycles

Annulation reactions involving this compound provide a pathway to fused heterocyclic systems. For example, a Pictet-Spengler-type reaction with an appropriate aromatic partner could lead to the formation of tetrahydro-β-carboline derivatives. The Lin group has demonstrated the use of trifluoromethyl ketones in Pictet-Spengler reactions with indolo anilines, catalyzed by a chiral phosphoric acid, to produce fused heterocycles with high enantioselectivity for aryl ketones. nih.gov Such reactions are pivotal in constructing complex molecular architectures found in natural products and pharmacologically active compounds.

Enolization and Fluoride (B91410) Expulsion Mechanisms

The presence of a trifluoromethyl group adjacent to a carbonyl functionality, as seen in the broader class of trifluoromethyl ketones, has a profound effect on the enolization process. The strong electron-withdrawing capacity of the CF3 group enhances the acidity of the α-protons, facilitating enolate formation. However, the stability of the resulting enolate and the potential for subsequent reactions are complex.

In the context of fluorinated ketones, the formation of enolates is a key step in various synthetic transformations. For instance, the treatment of α-amino acids with trifluoroacetic anhydride (B1165640) can lead to the formation of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can then undergo further reactions, often involving the enol form. The stability of fluorinated enolates is a subject of considerable interest, as they can serve as versatile nucleophiles in asymmetric synthesis. acs.org

While direct evidence for fluoride expulsion from this compound is not available, the general reactivity of fluorinated compounds suggests that under certain conditions, elimination of a fluoride ion could be a possible reaction pathway, particularly if a stable carbocation or a conjugated system can be formed. The high electronegativity of fluorine, however, makes the C-F bond exceptionally strong, and thus its cleavage requires significant driving force.

Formation and Reactivity of Oxyvinyliminium Ion Intermediates

The reaction of β-amino ketones with various reagents can lead to the formation of iminium ions. The initial step typically involves the nucleophilic attack of the amine on a carbonyl compound, followed by dehydration to form a C=N double bond, characteristic of an imine or its protonated form, the iminium ion. libretexts.orgyoutube.com In the case of this compound, intramolecular reactions or reactions with external electrophiles could potentially lead to the formation of cyclic or acyclic iminium species.

The formation of an iminium ion from a β-amino ketone can significantly alter the reactivity of the molecule. The iminium group is a powerful electron-withdrawing group, which can activate adjacent positions for nucleophilic attack. Studies on the deprotonation of amino acids have shown that the formation of iminium ion adducts with carbonyl compounds can significantly increase the acidity of the α-amino carbon. nih.gov

In the specific context of this compound, the formation of an oxyvinyliminium ion intermediate could be envisioned. This species would feature a C=N+ double bond conjugated with a C=C double bond bearing an oxygen atom (from the enol form of the ketone). Such an intermediate would be highly electrophilic and could participate in a variety of reactions, including cycloadditions and nucleophilic additions. However, without specific experimental data on this compound, the formation and reactivity of such an intermediate remain speculative.

Radical Reactions Involving Trifluoromethyl Groups in Related Systems

The trifluoromethyl group can participate in a variety of radical reactions. The CF3 radical is a highly reactive and electrophilic species. wikipedia.org Radical trifluoromethylation of various organic substrates is a well-established method for introducing this important functional group. acs.org

In systems related to this compound, such as β-trifluoromethyl β-amino ketones, radical reactions can be initiated through various methods, including photoredox catalysis. nih.gov For example, the synthesis of β-trifluoromethyl β-amino ketones has been achieved through a photoredox three-component reaction involving a nitrogen-centered radical precursor. nih.gov

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Fluorinated Amino Acid Analogues

The introduction of fluorine into amino acids can significantly alter their physical, chemical, and biological properties. nih.govrsc.org 1-Amino-5,5,5-trifluoropentan-2-one serves as a key precursor for the synthesis of various fluorinated amino acid analogues, which are of great interest in medicinal chemistry and drug discovery. nih.govpsu.edu

One notable example is its use in the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid, a fluorinated analogue of norvaline. nih.gov This amino acid has been instrumental in the development of bioactive compounds. nih.gov The synthesis often involves a dynamic kinetic resolution of the racemic amino acid derived from this compound, providing an efficient route to the enantiomerically pure product. nih.gov

Table 1: Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid

Starting MaterialKey TransformationProductSignificance
Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochlorideDynamic kinetic resolution(S)-2-amino-5,5,5-trifluoropentanoic acidFluorinated analogue of norvaline with pharmaceutical potential. nih.gov

Construction of Complex Chiral Organofluorine Molecules

The presence of a chiral center and a trifluoromethyl group makes this compound a valuable starting material for the asymmetric synthesis of complex chiral organofluorine molecules. These molecules are sought after for their potential applications in pharmaceuticals and materials science. Chiral auxiliaries, such as (S)-N-(benzylprolyl)aminobenzophenone (BPB), are often employed in combination with metal complexes, typically Ni(II), to direct the stereochemical outcome of reactions involving derivatives of this compound. researchgate.net This methodology allows for the synthesis of a wide array of tailor-made amino acids with high enantiomeric purity. researchgate.net

Intermediate in the Design of Scaffolds for Chemical Biology Probes

Fluorinated compounds are increasingly used as probes in chemical biology due to the unique properties of the fluorine atom, which can serve as a tracer for biological studies. rsc.org this compound can be utilized as an intermediate in the synthesis of scaffolds for such probes. The trifluoromethyl group can be a valuable label for ¹⁹F NMR spectroscopy, a powerful tool for investigating biological processes. psu.edu The ability to incorporate this fluorinated ketone into larger molecules opens up possibilities for designing novel probes to study enzyme activity, protein structure, and other biological phenomena. rsc.orguea.ac.uk

Development of Novel Heterocyclic Architectures

Heterocyclic compounds are a cornerstone of medicinal chemistry. The reactivity of the ketone and amino groups in this compound allows for its participation in various cyclization reactions to form novel heterocyclic architectures. nih.govresearchgate.net These reactions can lead to the formation of diverse ring systems containing the trifluoromethyl group, a feature known to enhance the metabolic stability and bioactivity of molecules. researchgate.net For example, it can be envisioned as a building block in domino reactions or multi-component reactions to construct complex heterocyclic scaffolds in a single step. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

ReagentReaction TypePotential Heterocycle
Dicarbonyl compoundCondensation/CyclizationTrifluoromethyl-substituted dihydropyrimidines or pyrazines
β-KetoesterPaal-Knorr synthesisTrifluoromethyl-substituted pyrroles
IsothiocyanateCondensation/CyclizationTrifluoromethyl-substituted thiazoles

Incorporation into Peptide-Based Structures

The modification of peptides with unnatural amino acids, including fluorinated ones, is a widely used strategy to enhance their therapeutic properties. mdpi.com While the direct incorporation of this compound into a peptide chain is not typical due to the ketone functionality, it serves as a precursor to fluorinated amino acids that can be incorporated. For instance, the resulting (S)-2-amino-5,5,5-trifluoropentanoic acid can be protected and used in solid-phase peptide synthesis. nih.gov The presence of the trifluoromethyl group in the peptide backbone can influence its conformation, stability, and binding affinity to biological targets. mdpi.com

Fluorinated Amino Acid PrecursorResulting Amino AcidApplication in Peptides
This compound(S)-2-amino-5,5,5-trifluoropentanoic acidEnhances metabolic stability and can modulate biological activity. nih.govmdpi.com

Molecular Interactions and Biological Relevance Mechanistic Focus

Enzyme Interaction Mechanisms of Trifluoromethyl Ketones

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones is a key determinant of their biological activity, enabling them to interact with various enzymes through distinct mechanisms. nih.gov

Inhibition of Serine and Cysteine Proteases via Covalent Adduction

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. nih.gov Their inhibitory action stems from the ability of the electron-deficient carbonyl carbon to undergo nucleophilic attack by the active site serine or cysteine residue. nih.govnih.gov

This attack results in the formation of a stable, covalent hemiketal or hemithioketal adduct, respectively. nih.gov This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.govosti.gov The stability of this adduct is enhanced by the electronegativity of the fluorine atoms. nih.gov

Studies on various peptidyl fluoromethyl ketones have demonstrated their specificity and potency as inhibitors for proteases like chymotrypsin (B1334515) and elastase. nih.govosti.gov For instance, ¹⁹F NMR studies have confirmed that the carbonyl carbon of trifluoromethyl ketone inhibitors is in a tetrahedral state when bound to the active site of chymotrypsin, consistent with the formation of a hemiacetal or a stable hydrate (B1144303). osti.gov The strength of inhibition is influenced by the peptide portion of the inhibitor, which dictates its affinity for the enzyme's active site, and the number of fluorine atoms. nih.govosti.gov Trifluoromethyl ketones are generally more potent inhibitors than their difluoro- or monofluoromethyl counterparts. osti.gov

The inhibition can be a time-dependent process, showing a progressive increase in potency as the covalent adduct forms. nih.gov This slow, tight-binding inhibition is a characteristic feature of TFMKs against certain proteases. nih.gov

Chelation of Metal Ions in Enzyme Active Sites (e.g., Zn²⁺ in HDACs)

Trifluoromethyl ketones also function as inhibitors of metalloenzymes, such as histone deacetylases (HDACs), which contain a crucial zinc ion (Zn²⁺) in their active site. nih.govnih.gov The inhibitory mechanism involves the chelation of this zinc ion. nih.gov

HDAC inhibitors typically possess a zinc-binding group (ZBG) that coordinates with the active site Zn²⁺. nih.gov While hydroxamates are common ZBGs, trifluoromethyl ketones have been developed as an alternative. nih.govnih.gov In the active site of HDACs, the trifluoromethyl ketone group is believed to exist in its hydrated, gem-diol form. nih.gov This hydrate then acts as the zinc-binding moiety. The interaction is thought to be induced by the zinc ion enhancing the electrophilicity of the carbonyl carbon, which facilitates the nucleophilic addition of a water molecule. nih.gov

This mechanism has led to the development of potent TFMK-based HDAC inhibitors. nih.govrsc.org However, a significant challenge with these inhibitors is their susceptibility to in vivo reduction of the ketone to a metabolically inactive trifluoromethyl alcohol. nih.gov

Biocatalytic Transformations of Fluorinated Ketones

Enzymes can also be utilized to catalyze transformations of fluorinated ketones, highlighting their synthetic utility in biocatalysis.

Transaminase-Mediated Hydrodefluorination Processes

A novel reactivity of transaminases (TAs) has been discovered, where they can catalyze the hydrodefluorination of α-fluoroketones. chemistryviews.orgwhiterose.ac.ukresearchgate.net This biocatalytic approach allows for the cleavage of the strong carbon-fluorine (C-F) bond under mild, aqueous conditions. whiterose.ac.ukresearchgate.net

The reaction involves the substitution of a fluorine atom with a hydrogen atom, a challenging chemical transformation. chemistryviews.org Enzymes from sources like Chromobacterium violaceum and Arthrobacter sp. have been shown to effectively catalyze this process. whiterose.ac.ukresearchgate.net The transformation requires an amine donor, such as 2-propylamine, and produces the defluorinated ketone, along with byproducts like acetone, ammonia, and hydrogen fluoride (B91410). chemistryviews.orgwhiterose.ac.ukresearchgate.net This process can be highly selective, offering chemo-, regio-, and stereoselective hydrodefluorination. chemistryviews.orgresearchgate.net This promiscuous hydrodefluorinase activity of transaminases has also been observed in the conversion of β-fluoroamines to the corresponding defluorinated ketones. whiterose.ac.uk

Enantioselective Bioreductions

The enantioselective bioreduction of fluorinated ketones, including trifluoromethyl ketones, is a valuable method for producing optically pure fluorinated alcohols. While specific data on the enantioselective bioreduction of 1-Amino-5,5,5-trifluoropentan-2-one is not detailed in the provided search results, the general principle is well-established for other fluorinated ketones. These chiral fluoroalcohols are important building blocks in medicinal chemistry. The search results did not provide specific examples of enzymes or reaction conditions for the enantioselective bioreduction of the target compound.

Role as Mechanistic Probes in Enzymology

The unique reactivity of trifluoromethyl ketones makes them excellent mechanistic probes for studying enzyme function. researchgate.netacs.org Their ability to form stable, covalent adducts with active site residues allows for the "trapping" and characterization of enzyme-inhibitor complexes. nih.govnih.gov

By studying the kinetics and structure of these complexes, researchers can gain detailed insights into the catalytic mechanisms of enzymes like serine and cysteine proteases. nih.gov The time-dependent inhibition observed with some TFMKs provides a deeper understanding of the interactions between the enzyme and the electrophilic compound. nih.gov

Furthermore, their use as inhibitors for metalloenzymes like HDACs helps to elucidate the role of the metal cofactor in catalysis and the geometry of the active site. nih.govrsc.org The differential inhibitory mechanisms of TFMKs against various HDAC isoforms, for example, can reveal subtle differences in their active site architecture and function. rsc.org The study of how enzymes like transaminases can be prompted to perform unusual reactions, such as hydrodefluorination, on fluorinated ketones also expands our understanding of enzyme promiscuity and catalytic potential. whiterose.ac.uknih.gov

19F NMR for Monitoring Enzyme-Inhibitor Complex Formation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-invasive technique for investigating the interactions between fluorine-containing ligands and their biological targets. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and the general absence of fluorine in biological systems, ¹⁹F NMR offers a clear window for observing the ligand's behavior without background interference. nih.govyoutube.com For inhibitors like this compound, this technique is particularly insightful for monitoring the formation of the enzyme-inhibitor complex.

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. nih.gov The high electrophilicity of the carbonyl carbon, due to the strong electron-withdrawing nature of the trifluoromethyl group, makes it susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. nih.gov This results in the formation of a stable, covalent adduct, often a hemiketal or hemithioketal, which mimics the tetrahedral transition state of the enzymatic reaction. nih.govnih.gov

The formation of this enzyme-inhibitor complex can be directly observed by ¹⁹F NMR. The chemical shift of the fluorine nuclei in the trifluoromethyl group is highly sensitive to its local electronic environment. When this compound is in its free, unbound state in solution, its trifluoromethyl group will exhibit a characteristic ¹⁹F NMR signal. Upon binding to the enzyme and forming the tetrahedral adduct, the electronic environment around the trifluoromethyl group changes significantly. This change is reflected as a distinct shift in the ¹⁹F NMR signal, providing a direct method to monitor and quantify the formation of the enzyme-inhibitor complex. nih.gov

For instance, studies on other trifluoromethyl ketone inhibitors have demonstrated that the formation of the enzyme-inhibitor adduct leads to a downfield or upfield shift in the ¹⁹F NMR signal, accompanied by line broadening due to the increased molecular weight of the complex. nih.gov The intensity of the signal corresponding to the bound inhibitor can be used to determine the extent of complex formation and to study the kinetics of inhibition.

Below is a representative table illustrating the expected ¹⁹F NMR chemical shift changes for this compound upon binding to a target enzyme.

State of this compoundExpected ¹⁹F NMR Chemical Shift (ppm)Line Width (Hz)Interpretation
Free in solutionδ₁NarrowUnbound inhibitor
Bound to enzyme (hemiketal adduct)δ₂ (δ₁ ≠ δ₂)BroadFormation of the enzyme-inhibitor complex

Molecular Impact of Trifluoromethyl Groups on Ligand-Target Interactions

The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. spectrabase.com In a molecule like this compound, the CF₃ group has a profound impact on its interactions with biological targets, influencing binding affinity, selectivity, and metabolic stability. nih.govspectrabase.com

The replacement of a hydrogen or a methyl group with a trifluoromethyl group can also significantly improve the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov This increased stability leads to a longer half-life of the compound in the body, which is a desirable pharmacokinetic property for many drug candidates.

Moreover, the trifluoromethyl group can alter the conformational preferences of a molecule, which can have a significant impact on its binding to a target. In some cases, replacing a different group with a CF₃ group has been shown to switch the functional behavior of a ligand from an agonist to an antagonist. dovepress.comyoutube.com Docking studies have suggested that the steric bulk and electronic properties of the CF₃ group can force conformational changes in the target protein, leading to a different biological response. dovepress.com

The table below summarizes the key molecular impacts of the trifluoromethyl group on ligand-target interactions.

PropertyImpact of Trifluoromethyl GroupUnderlying Mechanism
Binding AffinityEnhancedIncreased hydrophobic interactions, multipolar interactions, and favorable electrostatic interactions. nih.govbeilstein-journals.org
Metabolic StabilityImprovedHigh strength of the C-F bond resists metabolic degradation. nih.gov
SelectivityIncreasedSpecific steric and electronic interactions with the target's binding site. nih.gov
Conformational EffectsAlteredThe size and electronegativity of the CF₃ group can induce conformational changes in the ligand and/or the target protein. dovepress.com

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 1-Amino-5,5,5-trifluoropentan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the amine (-NH₂) protons, the single proton at the chiral center (C2-H), and the two methylene (B1212753) groups (-CH₂- at C3 and C4). The chemical shifts and coupling patterns (multiplicity) of these signals provide information about adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon and the carbon of the trifluoromethyl group. The chemical shift of the carbonyl carbon is particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (δ) ppm Multiplicity
C1-H₂ ¹H ~3.0 - 3.5 Doublet
C2-H ¹H ~3.8 - 4.2 Multiplet
C3-H₂ ¹H ~2.5 - 2.9 Multiplet
C4-H₂ ¹H ~2.2 - 2.6 Multiplet
N-H₂ ¹H ~1.5 - 2.5 (variable) Broad Singlet
C1 ¹³C ~45 - 55 -
C2 (C=O) ¹³C ~200 - 210 (quartet due to ¹⁹F coupling) -
C3 ¹³C ~30 - 40 -
C4 ¹³C ~25 - 35 -

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR an exceptionally powerful tool for studying this compound. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nsf.govnih.gov Furthermore, ¹⁹F chemical shifts are highly sensitive to the local electronic environment, spanning a much wider range than ¹H NMR, which minimizes signal overlap. nih.govmdpi.com

In reaction monitoring, any chemical transformation occurring at or near the CF₃ group will induce a significant change in its ¹⁹F chemical shift. This allows for real-time, non-invasive tracking of reaction progress, the identification of intermediates, and the quantification of products. beilstein-journals.orgnih.gov For instance, if the ketone is reduced to an alcohol, the ¹⁹F signal will shift, providing a clear indication of the reaction's status.

In mechanistic studies, ¹⁹F NMR can be used to probe interactions between the molecule and other species, such as enzymes. When a trifluoromethyl ketone binds to an enzyme's active site, it can form a tetrahedral adduct, and this change in the geometry and electronic environment of the carbonyl group is reflected in a distinct upfield shift of the ¹⁹F NMR signal. nih.gov This allows researchers to study enzyme-inhibitor complexes and elucidate mechanisms of action. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Compound Identification and Quantitation in Research

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. wikipedia.org

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern is predictable, with common cleavage points occurring at the bonds adjacent to the carbonyl group (α-cleavage) and the amino group. whitman.eduyoutube.com The loss of specific neutral fragments can help confirm the structure.

Table 2: Potential Mass Spectrometry Fragmentation for this compound

Fragment Ion Structure Neutral Loss Description
[M - CH₂NH₂]⁺ •CH₂NH₂ α-cleavage at C1-C2 bond
[M - C₃H₄F₃]⁺ •C₃H₄F₃ α-cleavage at C2-C3 bond
[M - CF₃]⁺ •CF₃ Cleavage of the C4-C5 bond

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are introduced into the mass spectrometer. researchgate.net For quantitative analysis of this compound in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice. mdpi.comresearchgate.net In this setup, the compound is first separated by LC, then ionized and selected in the first mass spectrometer (MS1). This selected ion is then fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification.

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FTICR-MS) analyzers, provides extremely accurate mass measurements (typically with sub-ppm mass accuracy). nih.govnih.gov This capability allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is crucial for identifying unknown metabolites or reaction byproducts without ambiguity. uni-giessen.despectroscopyonline.com

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for separating and identifying volatile and thermally stable compounds. nih.gov Because this compound contains a polar amino group, it is not sufficiently volatile for direct GC analysis. nih.gov Therefore, chemical derivatization is required to convert the amino group into a less polar, more volatile functional group. nih.gov Common derivatization procedures involve reacting the amine with reagents like alkyl chloroformates to form carbamates or with silylating agents. nih.gov Once derivatized, the compound can be readily analyzed by GC-MS, which provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for identification and quantification. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. academyart.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. academyart.eduyoutube.com

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features. chemrxiv.org The presence of a primary amine (R-NH₂) is typically indicated by two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. wpmucdn.compressbooks.publibretexts.org The ketone's carbonyl group (C=O) produces a very strong and sharp absorption band around 1715-1725 cm⁻¹. blogspot.comlibretexts.org Finally, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium
Primary Amine (N-H) Scissoring (Bend) 1590 - 1650 Medium to Strong
Alkane (C-H) Stretch 2850 - 2960 Medium to Strong
Ketone (C=O) Stretch 1715 - 1725 Strong, Sharp

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is particularly crucial for molecules with stereocenters, such as this compound, which is chiral at the second carbon atom.

To perform this analysis, a high-quality single crystal of the compound (or a suitable salt derivative) must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of the diffraction data yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

This provides unambiguous information on:

Absolute Stereochemistry: It can definitively establish the R or S configuration of the chiral center, which is often impossible to determine by spectroscopic methods alone.

Conformation: It reveals the preferred three-dimensional arrangement (conformation) of the molecule in the crystal lattice.

Intermolecular Interactions: It provides insights into how the molecules pack together, revealing details about hydrogen bonding (e.g., involving the amine and carbonyl groups) and other non-covalent interactions.

While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. ubc.ca

Specialized Fluorine-Specific Analytical Methods in Organic Research

The presence of fluorine atoms in an organic molecule necessitates the use of analytical techniques that can directly probe the unique properties of the fluorine nucleus. These methods are crucial for confirming the successful incorporation of fluorine, determining its position within the molecular framework, and understanding its electronic environment.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR spectroscopy is the most powerful and direct analytical tool for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments, comparable to ¹H NMR. nih.gov A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which spans approximately 800 ppm. nih.gov This large dispersion minimizes the likelihood of signal overlap, which can be a challenge in proton NMR, and makes the chemical shift of a fluorine nucleus highly sensitive to its local electronic environment. nih.gov

For this compound, the trifluoromethyl group is expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is diagnostic of the -CF3 group being adjacent to a carbonyl moiety. In general, trifluoromethyl ketones exhibit ¹⁹F NMR signals in a characteristic range. For example, the chemical shift for the -CF3 group in acyclic trifluoromethyl-β-dicarbonyls typically ranges from -78 to -76 ppm. scispace.com The specific chemical shift is influenced by factors such as solvent polarity and intramolecular interactions. nih.gov

Further structural information can be derived from spin-spin coupling between the ¹⁹F nuclei and nearby ¹H or ¹³C nuclei. In the case of this compound, the fluorine nuclei of the -CF3 group would be expected to couple with the protons on the adjacent methylene group (-CH₂-), resulting in a characteristic splitting pattern in both the ¹⁹F and ¹H NMR spectra. This coupling provides definitive evidence for the connectivity of the trifluoromethyl group within the molecule.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

ParameterPredicted Value/PatternStructural Information Provided
Chemical Shift (δ) -70 to -80 ppm (relative to CCl₃F)Confirms the presence of a -CF₃ group adjacent to a carbonyl (ketone) function.
Multiplicity Triplet (t)Indicates coupling to an adjacent methylene (-CH₂) group.
Coupling Constant ³JHF ≈ 5-15 HzProvides information on the dihedral angle and connectivity to the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is another vital technique for the characterization of fluorinated compounds. While electron ionization (EI) is commonly used, the high electronegativity of fluorine can lead to extensive fragmentation and sometimes a weak or absent molecular ion peak. nist.gov The mass spectra of perfluorinated compounds are often characterized by the prominent presence of the CF₃⁺ ion at m/z 69. nist.govnist.gov

For this compound, key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) or cleavage adjacent to the carbonyl and amino groups. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge)Possible Fragment IonSignificance
157[C₅H₈F₃NO]⁺Molecular Ion (M⁺)
140[M - NH₃]⁺Loss of ammonia from the amino group.
128[M - CH₂NH₂]⁺Cleavage of the C1-C2 bond.
88[M - CF₃]⁺Loss of the trifluoromethyl radical.
69[CF₃]⁺Characteristic fragment for trifluoromethyl-containing compounds. nist.gov

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, corresponding to its functional groups. wikipedia.org For this compound, the spectrum would be dominated by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. Other key vibrational bands would include the C=O stretch of the ketone (around 1720-1740 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for separating it from reaction byproducts. libretexts.org The choice of the stationary phase is critical for achieving good separation of fluorinated molecules. Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a hyphenated technique that allows for the separation of components in a mixture followed by their individual mass analysis, aiding in the identification of impurities and byproducts. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-Amino-5,5,5-trifluoropentan-2-one. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are key to predicting the molecule's reactivity.

The presence of the highly electronegative trifluoromethyl group is expected to have a profound impact on the electronic properties of the ketone. It acts as a strong electron-withdrawing group, which would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the amino group is an electron-donating group, which could modulate this effect.

Key parameters that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group would be a key determinant of its HOMO-LUMO gap.

Illustrative Data Table: Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.8-1.55.33.8
Acetone-7.1-1.25.92.9
Trifluoroacetone-7.5-2.05.52.5
3-Aminobutan-2-one-6.5-1.15.43.2

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with other molecules, including biological targets or catalysts. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum mechanical methods, can be used to explore the potential energy surface of the molecule and identify its most stable conformations.

For acyclic molecules like this, rotation around single bonds gives rise to multiple conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects. In the case of this compound, key dihedral angles to consider would be those around the C1-C2, C2-C3, and C3-C4 bonds.

Studies on analogous α-fluoroketones have shown that the orientation of the fluorine atoms relative to the carbonyl group significantly influences reactivity. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, a cis-conformation, where the C-F and C=O bonds are in the same plane, is often favored in polar solvents, which can reduce the orbital overlap necessary for certain reactions. beilstein-journals.org Similar effects would be expected for the trifluoromethyl group in this compound, where the bulky and electronegative CF3 group's orientation relative to the amino and carbonyl groups will dictate the most stable conformers.

Illustrative Data Table: Relative Energies of Key Conformers of this compound

Conformer (Dihedral Angle N-C1-C2=O)Relative Energy (kcal/mol)Population at 298 K (%)
Gauche (-60°)0.045
Anti (180°)0.530
Gauche (+60°)0.225

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Mechanistic Investigations via Transition State Calculations

Transition state theory is a cornerstone of understanding reaction mechanisms, and computational chemistry provides the tools to locate and characterize transition states. ucsb.eduims.ac.jpmit.edu For reactions involving this compound, such as its synthesis or subsequent transformations, calculating the structure and energy of the transition state can provide invaluable insights.

For example, in the synthesis of α-amino ketones, one common route involves the asymmetric hydrogenation of α-iminoketones. acs.org Computational studies of such reactions can elucidate the stepwise nature of the process, including the formation of an α-amino ketone intermediate, followed by enolization and further hydrogenation. acs.org By calculating the activation energies for each step, the rate-determining step can be identified, and the role of the catalyst in lowering these energy barriers can be understood.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic addition to carbonyl0.0+15.215.2
Proton transfer-5.3+8.714.0
Product release-10.1--

Note: The values in this table are for illustrative purposes and represent a generic nucleophilic addition reaction.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and confirmation. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁹F nucleus, would be of great interest.

The chemical shift of the trifluoromethyl group is highly sensitive to its local electronic environment. nih.govresearchgate.net DFT calculations, using functionals like B3LYP and appropriate basis sets, have been shown to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, often within a few ppm of experimental values. researchgate.netnih.gov These predictions can help in assigning the signals in an experimental spectrum and can also provide insights into the conformational preferences of the molecule in solution.

Illustrative Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Reference Compound
¹H (H1)3.1Tetramethylsilane (TMS)
¹³C (C1)55.4Tetramethylsilane (TMS)
¹³C (C2)205.1Tetramethylsilane (TMS)
¹⁹F (CF₃)-72.3CFCl₃

Note: These are hypothetical predicted values. Actual predictions would depend on the level of theory and solvent model used.

Design of Novel Catalysts and Reactions

Computational chemistry plays a vital role in the rational design of new catalysts and reactions. For a molecule like this compound, which contains a chiral center, the development of stereoselective synthetic methods is of paramount importance.

Computational modeling can be used to design catalysts that can effectively control the stereochemistry of a reaction. For instance, in the asymmetric synthesis of γ-amino ketones, cinchona alkaloid-derived phase-transfer catalysts have been successfully employed. nih.gov In the synthesis of α-amino ketones, chiral palladium complexes have shown high efficacy. nih.gov Computational studies can model the interaction between the substrate and the chiral catalyst, helping to understand the origin of enantioselectivity and to design more efficient catalysts. mdpi.comresearchgate.net This involves modeling the transition states for the formation of both enantiomers and identifying the catalyst features that favor the formation of the desired product.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing α-amino ketones and trifluoromethyl ketones (TFMKs) are established, future research will focus on creating more streamlined, cost-effective, and environmentally benign pathways to 1-Amino-5,5,5-trifluoropentan-2-one. rsc.orgrsc.org The development of new protocols is driven by the need for improved atom economy, functional group tolerance, and reduced step counts. rsc.org

Emerging strategies are likely to include:

One-Pot and Tandem Reactions: Future syntheses will aim to combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. This could involve tandem processes like a Claisen condensation followed by a retro-Claisen cleavage or a one-pot oxidation/amination sequence starting from the corresponding alcohol. organic-chemistry.orgorganic-chemistry.org

Catalytic Approaches: A move away from stoichiometric reagents towards catalytic methods is a key goal. This includes transition-metal-free direct α-C-H amination of the parent ketone or the use of copper catalysis for the α-amination of ketones. organic-chemistry.orgacs.org

Sustainable Reagents and Solvents: The use of potent greenhouse gases like fluoroform (HCF₃) as an economical trifluoromethyl source is a promising sustainable approach being explored for TFMK synthesis. beilstein-journals.org Future work will likely optimize such methods and explore the use of greener, versatile solvents. beilstein-journals.org

Biocatalysis: Asymmetric biomimetic transamination, using enzymes or their mimics with a suitable amine source, represents a powerful and green method to produce optically active α-trifluoromethyl amines from ketones, a strategy that could be adapted for the stereoselective synthesis of the target molecule. acs.org

Table 1: Potential Strategies for Sustainable Synthesis

StrategyPrinciplePotential Advantage
Tandem Reactions Combining multiple synthetic steps (e.g., oxidation, amination) into a single, seamless process.Reduced waste, solvent use, and purification steps; improved step economy. rsc.orgorganic-chemistry.org
Transition-Metal-Free Catalysis Utilizing catalysts like ammonium (B1175870) iodide to enable direct C-H amination of ketones without metal reagents.Avoids toxic and expensive heavy metals, leading to cleaner reactions. organic-chemistry.org
Economical Reagent Sourcing Employing inexpensive and readily available feedstocks, such as using fluoroform for trifluoromethylation.Lowers the overall cost of synthesis, making the compound more accessible. beilstein-journals.org
Asymmetric Biocatalysis Using enzymes or biomimetic catalysts for stereoselective transformations, such as transamination.High enantioselectivity under mild, aqueous conditions; environmentally friendly. acs.org

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound offers a rich platform for exploring new chemical reactions and creating diverse derivatives.

Dual-Functionality Reactions: The presence of both an amine and a ketone allows for novel intramolecular cyclizations to form nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Ketone as an Electrophilic Handle: The carbonyl carbon in TFMKs is highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group. nih.gov This enhanced reactivity can be exploited for reactions with a wide range of nucleophiles to form stable adducts like hemithioketals with cysteine residues in proteins. nih.govsioc-journal.cn In aqueous media, TFMKs exist in equilibrium with their more stable hydrate (B1144303) (gem-diol) forms, a property that influences their biological activity and must be considered in future reactivity studies. beilstein-journals.orgresearchgate.net

Amine Derivatization: The primary amino group is a key site for derivatization. Future work will explore its modification to install reporter groups, such as fluorescent tags, for bioimaging applications. nih.gov It can also be used as a handle to attach the molecule to solid supports for high-throughput screening or to link it to other molecules to create complex probes or drug conjugates.

Defluorinative Functionalization: An emerging area in organofluorine chemistry is the use of the C-F bond as a reactive site. Future research could investigate defluorinative pathways starting from this compound to access novel compounds with varied fluorine content and substitution patterns. sioc-journal.cn

Integration into Advanced Chemical Biology Tools

The trifluoromethyl group is not just a passive structural element; it is a powerful tool for chemical biology, primarily due to its unique properties for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

¹⁹F NMR Probes: Fluorine is nearly absent in biological systems, meaning a ¹⁹F NMR spectrum of a biological sample is essentially background-free. nih.govacs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. nih.gov By incorporating this compound into a peptide or a small molecule inhibitor, the CF₃ group can act as a reporter. Changes in its ¹⁹F NMR signal can provide detailed information on binding events, conformational changes, and interactions with proteins, nucleic acids, or other biomolecules. acs.orgnih.gov This makes it an ideal probe for ligand-observed and protein-observed binding studies. nih.gov

Covalent Warheads for Inhibitors: Trifluoromethyl ketones are well-established reversible, covalent inhibitors of serine and cysteine proteases. nih.govnih.gov The electrophilic ketone forms a stable, yet reversible, hemiketal or hemithioketal with the active site serine or cysteine residue, respectively. nih.gov Future research will focus on designing inhibitors that use the this compound scaffold as a "warhead" to target specific enzymes, with potential applications in designing drugs for a range of diseases. nih.gov The amino group can be modified to provide specificity for the target enzyme's binding pocket.

Table 2: The Trifluoromethyl Group as a Chemical Biology Probe

FeatureAdvantage in Chemical BiologyReference
High ¹⁹F NMR Sensitivity The ¹⁹F nucleus has 100% natural abundance and high sensitivity (83% of ¹H), allowing for rapid data acquisition. acs.org
Background-Free Detection The near-total absence of fluorine in native biological systems results in clean, background-free NMR spectra. nih.govacs.org
Sensitive Environmental Reporter The ¹⁹F chemical shift is very sensitive to changes in the local electronic and steric environment. nih.gov
Covalent Inhibitor "Warhead" The electrophilic ketone can form reversible covalent bonds with nucleophilic residues (e.g., Cys, Ser) in enzyme active sites. nih.govnih.gov

Computational-Aided Design and Discovery of New Applications

Computational chemistry is set to play a pivotal role in accelerating the discovery of new applications for this compound and its derivatives.

Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to study the molecule's electronic structure. nih.gov These calculations can predict the intrinsic reactivity of the ketone, the stability of its hydrate form, and the pKa of the amino group, guiding synthetic and biological experimental design. nih.gov

Virtual Screening and Docking: Molecular docking simulations can be used to screen large libraries of proteins to identify potential biological targets for which this compound could serve as a core scaffold for an inhibitor. nih.gov

Inhibitor Design and Optimization: For a known enzyme target, computational modeling can be used to design derivatives with optimized binding. By simulating the inhibitor within the enzyme's active site, researchers can rationally design modifications to the amino group's substituent to enhance affinity and selectivity, striking a balance between steric fit and intrinsic reactivity. nih.govnih.gov This approach has been successfully used to understand the binding of TFMK inhibitors to proteases. nih.gov

Stereocontrol in Complex Molecular Architectures

For most biological applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. The carbon atom bearing the amino group in this compound is a stereocenter. Future research will heavily focus on methods to control this stereochemistry during synthesis.

Asymmetric Synthesis: Developing enantioselective methods to produce either the (R) or (S) enantiomer of the compound is a key objective. This can be achieved through strategies like palladium-catalyzed asymmetric arylation of α-keto imine precursors or by using chiral auxiliaries derived from natural products like phenylglycinol. nih.govnih.gov

Biomimetic Approaches: Asymmetric biomimetic transamination of a precursor trifluoromethyl ketone is a highly promising route to access optically active α-trifluoromethyl amines with high enantiomeric excess under mild conditions. acs.org

Stereocontrolled Derivatization: When incorporating the molecule into larger, complex structures such as peptides or natural product analogues, maintaining and controlling the stereochemistry at the α-carbon will be paramount. Methodologies that allow for the diastereoselective addition of the scaffold to other chiral molecules will be crucial for building complex molecular architectures with precisely defined three-dimensional shapes. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-amino-5,5,5-trifluoropentan-2-one, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via:

  • Amination of trifluorinated ketones : Reacting 5,5,5-trifluoropentan-2-one (CAS 1341078-97-4) with ammonia or protected amines under controlled pH and temperature. Catalysts like Pd/C or Raney Ni may enhance efficiency .
  • Chiral resolution : For enantiopure forms, racemic mixtures (e.g., 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-5,5,5-trifluoropentan-2-one) can be separated using chiral HPLC columns or enzymatic resolution .

Q. Key variables :

ParameterImpact on Yield
Temperature>60°C risks decomposition of the trifluoromethyl group
SolventPolar aprotic solvents (e.g., DMF) improve amine solubility
CatalystPd/C increases amination efficiency by 20–30%

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoromethyl group environments (δ = -60 to -70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., m/z 174.55 for C5_5H6_6ClF3_3O derivatives) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., isoindol-2-yl substituents) .

Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiopure this compound?

  • Chiral auxiliaries : Employ (R)- or (S)-configured isoindol-2-yl groups to direct asymmetric synthesis. Enantiomeric excess (ee) >95% is achievable via this method .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

Case study : Racemic 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-5,5,5-trifluoropentan-2-one (CAS 266) was resolved using chiral HPLC (Chiralpak IA column), yielding 99% ee for both enantiomers .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic/basic conditions : The trifluoromethyl group is stable, but the amino group undergoes protonation/deprotonation, altering reactivity. Avoid prolonged exposure to pH <2 or >12 .
  • Thermal stability : Decomposition occurs above 150°C, releasing HF gas. Use inert atmospheres (N2_2) for high-temperature reactions .

Data contradiction : Discrepancies in reported melting points (e.g., 34–36°C vs. 40–42°C for derivatives) may arise from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Cross-validation : Compare 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR with computational models (DFT calculations).
  • Case example : Conflicting 19F^{19}\text{F}-NMR shifts for 1-chloro-5,5,5-trifluoropentan-2-one (CAS 283) were resolved by identifying solvent effects (DMSO vs. CDCl3_3) .

Q. Recommendation :

IssueSolution
Overlapping NMR peaksUse 2D NMR (COSY, HSQC)
Impurity peaksPurify via flash chromatography (silica gel, ethyl acetate/hexane)

Q. What are the potential applications of this compound in medicinal chemistry?

  • Drug intermediates : The amino and trifluoromethyl groups enhance bioavailability and metabolic stability. Derivatives are used in protease inhibitor design .
  • Fluorine labeling : The 19F^{19}\text{F} nucleus enables MRI tracking in pharmacokinetic studies .

Mechanistic insight : The amino group forms hydrogen bonds with catalytic residues (e.g., in HIV-1 protease), while the trifluoromethyl group increases lipophilicity for membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.